molecular formula C13H16N6O2 B2466128 N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide CAS No. 1421462-57-8

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide

Cat. No.: B2466128
CAS No.: 1421462-57-8
M. Wt: 288.311
InChI Key: SYHUCJLEWKOOTD-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound features a molecular architecture combining imidazole and pyrimidine rings, a structure often associated with bioactive properties. Similar heterocyclic scaffolds are frequently investigated for their potential to modulate various biological targets, such as protein kinases . Researchers are exploring its potential utility as a key intermediate or a novel pharmacophore in developing targeted therapies. Its specific mechanism of action and primary research applications are currently under investigation. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[acetyl(methyl)amino]-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-9-14-4-5-19(9)13-15-6-11(7-16-13)17-12(21)8-18(3)10(2)20/h4-7H,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHUCJLEWKOOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the imidazole ring followed by the construction of the pyrimidine ring. The final step usually involves the acylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure the reactions proceed efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide exhibit anticancer properties by inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents. For instance, studies have shown that imidazole derivatives can sensitize cancer cells to radiation therapy, improving treatment outcomes in resistant tumors .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a candidate for further development as an antibiotic .

Role in Neurological Disorders

Recent studies suggest that similar compounds can modulate neurotransmitter systems, particularly GABA receptors, which play a crucial role in neurological functions. This modulation could lead to potential therapeutic applications for anxiety and depression disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of tumor growth; sensitization to radiation
AntimicrobialDisruption of cell wall synthesis
Neurological ModulationGABA receptor modulation

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of imidazole derivatives in cancer treatment. The researchers synthesized various derivatives, including this compound, and tested their effects on human cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Substituents Key Features Potential Applications References
Target Compound : N-[2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide Pyrimidine - 2-Methylimidazole at C2
- N-Methylacetamido at C5
Compact heterocyclic system; moderate lipophilicity due to methyl groups Kinase inhibition, antimicrobial agents N/A (hypothetical)
2-(9-Anthryl)-N-(tert-butyl)-2-(N-methylacetamido)acetamide (5f) Acetamide - Anthracene at C2
- tert-Butyl group
Bulky substituents; high rigidity Fluorescence studies, exciplex formation
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (28–31) Benzimidazole-Pyrazole - Pyrazole at acetamide
- Varied aryl groups
Dual heterocyclic system; hydrogen-bonding capacity Antifungal, antiviral agents
N-(3-Cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline-Pyrimidine - Piperidine
- Tetrahydrofuran-oxy
Extended π-system; multiple hydrogen-bond acceptors Kinase inhibitors (e.g., EGFR, VEGFR)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole-Pyridine - Fluorophenyl
- Methylsulfinyl
Chiral center; sulfoxide moiety Anti-inflammatory, COX-2 inhibition

Functional and Pharmacological Insights

Pyrimidine vs. Quinoline derivatives, however, exhibit broader π-stacking capabilities, which may enhance DNA intercalation or protein binding .

Imidazole Substitution :

  • The 2-methylimidazole group in the target compound contrasts with ’s 4-fluorophenyl-substituted imidazole. The latter’s sulfinyl group introduces chirality and redox activity, whereas the methyl group in the target compound may improve metabolic stability .

Acetamide Modifications :

  • The N-methylacetamido side chain in the target compound is less sterically hindered compared to tert-butyl () or benzamide () substituents. This could enhance solubility and bioavailability but reduce membrane permeability relative to bulkier analogs .

Biological Activity Trends: Benzimidazole-pyrazole acetamides () demonstrate antifungal activity attributed to their ability to disrupt fungal cell membranes . The target compound’s pyrimidine-imidazole scaffold may instead target bacterial DNA gyrase or topoisomerases. Quinoline-pyrimidine hybrids () with piperidine substituents show kinase inhibitory activity, suggesting that the target compound’s imidazole-pyrimidine system could be optimized for similar targets .

Biological Activity

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of imidazole and pyrimidine rings, which are known to contribute to its biological activity. The molecular formula is C13H17N5OC_{13}H_{17}N_5O, with a molecular weight of 259.31 g/mol.

PropertyValue
Molecular FormulaC13H17N5O
Molecular Weight259.31 g/mol
CAS Number1421458-52-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that the compound may inhibit certain kinases, which play crucial roles in cell signaling and proliferation.

Key Mechanisms Include:

  • Inhibition of Kinases : The compound has been shown to inhibit mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases and cancer .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, potentially through disruption of bacterial cell wall synthesis .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. For instance, studies have demonstrated that it can induce apoptosis in various cancer cell lines, including human pancreatic and breast cancer cells. The mechanism involves the activation of apoptotic pathways mediated by caspases .

Antimicrobial Effects

The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that it can reduce bacterial viability significantly, suggesting its potential as an antibiotic agent .

Case Studies

  • Study on Anticancer Activity :
    A study published in Brain Research evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, particularly in pancreatic cancer cells .
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 64 µg/mL, demonstrating significant antibacterial activity .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Tools :
  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50}.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

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